2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline;hydrochloride
Description
2-(4,5-Dihydro-1H-imidazol-2-yl)quinoxaline hydrochloride is a heterocyclic compound featuring a quinoxaline core fused with a 4,5-dihydroimidazole moiety. The quinoxaline scaffold is known for its planar aromatic structure, enabling interactions with biological targets such as enzymes and receptors. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,7H,5-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMMIEICYUXMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=NC3=CC=CC=C3N=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Quinoxaline-2-Amine with Glyoxal and Ethylenediamine
This method adapts the Debus-Radziszewski reaction, where quinoxaline-2-amine reacts with glyoxal and ethylenediamine under refluxing ethanol. The mechanism proceeds via nucleophilic attack by the amine on glyoxal, followed by cyclization to form the dihydroimidazole ring.
Reaction Conditions
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Solvent: Ethanol (anhydrous)
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Temperature: 80°C, reflux for 12–16 hours
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Molar Ratio: 1:1:1 (quinoxaline-2-amine : glyoxal : ethylenediamine)
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Yield: 58–62%
Key Observations
Bromoketone Cyclization Using Formamide
Adapted from WO2009071584A1, this route involves bromination of a quinoxaline-derived ketone, followed by cyclization with formamide:
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Bromination:
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2-Acetylquinoxaline is brominated using Br₂ in CH₂Cl₂ at 0°C to yield 2-bromo-1-(quinoxalin-2-yl)ethanone.
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Cyclization:
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The bromoketone reacts with excess formamide at 100°C for 6 hours, forming the dihydroimidazole ring via nucleophilic substitution.
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Hydrogenation:
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Catalytic hydrogenation (H₂/Pd-C) reduces any unsaturated bonds, though this step is omitted if the intermediate is already saturated.
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Reaction Conditions
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Solvent: Methylene chloride (bromination); neat formamide (cyclization)
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Catalyst: 10% Pd/C for hydrogenation
Data Table 1: Bromoketone Cyclization Parameters
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Bromination | Br₂, CH₂Cl₂ | 0°C | 2 h | 85% |
| Cyclization | Formamide | 100°C | 6 h | 73% |
| Salt Formation | HCl (g) | RT | 1 h | 95% |
Grignard-Mediated Ketone Formation and Cyclization
This method employs a Grignard reagent to generate a ketone intermediate, which cyclizes with formamide:
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Grignard Formation:
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Quinoxaline-2-carbonitrile reacts with isopropylmagnesium chloride in THF at −5°C to form a magnesium complex.
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Ketone Synthesis:
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Quenching with DMF yields 2-(quinoxalin-2-yl)propan-2-one.
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Cyclization:
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Reaction with formamide at 75°C for 10 hours forms the dihydroimidazole ring.
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Reaction Conditions
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Solvent: THF (Grignard); DMF (ketone synthesis)
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Temperature: −5°C (Grignard); 75°C (cyclization)
Challenges
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Moisture sensitivity necessitates strict inert atmosphere (argon).
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Byproducts include trityl-protected intermediates, requiring column chromatography for removal.
Optimization of Reaction Conditions
Solvent Selection
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Polar aprotic solvents (DMF, DMSO) improve cyclization yields but complicate purification.
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Ether solvents (THF) enhance Grignard stability but limit scalability due to low boiling points.
Temperature Control
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Cyclocondensation requires reflux to overcome kinetic barriers, while bromination demands subzero temperatures to prevent di-bromination.
Catalytic Enhancements
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Palladium catalysts in hydrogenation steps reduce reaction times but increase costs.
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Microwave-assisted synthesis (hypothetical) could shorten cyclization steps from hours to minutes, though literature support is limited.
Comparative Analysis of Synthetic Methods
Data Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Cyclocondensation | 58–62 | 90 | Moderate | Low |
| Bromoketone | 70–77 | 95 | High | Medium |
| Grignard | 65–68 | 88 | Low | High |
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Bromoketone cyclization offers the best balance of yield and scalability.
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Grignard methods are limited by reagent costs and stringent conditions.
Challenges and Limitations in Industrial-Scale Production
Purification Difficulties
Sensitivity to Oxygen and Moisture
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Grignard intermediates degrade rapidly in humid environments, requiring specialized equipment.
Regulatory Considerations
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Formamide, a suspected carcinogen, complicates waste disposal and workplace safety protocols.
Chemical Reactions Analysis
Oxidation Reactions
The dihydroimidazole ring undergoes oxidation to form aromatic imidazole derivatives. This reaction typically employs oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or neutral conditions .
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Imidazole aromatization | H₂O₂, 80°C, 6 hours | 2-(1H-Imidazol-2-yl)quinoxaline |
| Ring expansion | KMnO₄, H₂SO₄, reflux | Quinoxaline-2-carboxylic acid derivatives |
Mechanistic Insight :
Oxidation of the dihydroimidazole ring involves dehydrogenation, converting the 4,5-dihydroimidazole into a fully conjugated imidazole system. This enhances electron delocalization, stabilizing the aromatic product.
Reduction Reactions
The quinoxaline moiety can be reduced to tetrahydroquinoxaline derivatives using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Quinoxaline reduction | NaBH₄, ethanol, 50°C | 2-(4,5-Dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxaline |
| Selective ring hydrogenation | H₂, Pd/C, 60 psi | Partially saturated quinoxaline derivatives |
Key Observation :
Reduction preserves the imidazoline ring while saturating the quinoxaline’s nitrogen-containing bicyclic structure .
Substitution Reactions
The compound participates in electrophilic and nucleophilic substitutions, primarily at the C-2 position of the quinoxaline ring or the imidazoline nitrogen .
Electrophilic Substitution
| Reagent | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 hours | 3-Nitro-2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline |
| Br₂/FeBr₃ | CHCl₃, 25°C | 6-Bromo-2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline |
Nucleophilic Substitution
| Reagent | Conditions | Product |
|---|---|---|
| NH₂OH | Ethanol, reflux | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoxaline oxime |
| R-X (alkyl halides) | K₂CO₃, DMF, 80°C | N-Alkylated derivatives |
Structural Influence :
The electron-deficient quinoxaline ring directs electrophiles to meta/para positions, while the imidazoline’s lone pairs facilitate nucleophilic attacks .
Complexation Reactions
The compound acts as a ligand, coordinating with transition metals via its nitrogen atoms .
| Metal Salt | Conditions | Complex | Application |
|---|---|---|---|
| CuCl₂ | Methanol, 25°C | [Cu(C₁₁H₁₀N₄)Cl₂] | Catalysis |
| Fe(NO₃)₃ | Aqueous, pH 7 | [Fe(C₁₁H₁₀N₄)(NO₃)₃] | Magnetic materials |
Coordination Chemistry :
The imidazoline nitrogen and quinoxaline π-system enable chelation, forming stable octahedral or square-planar complexes .
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions, with the imidazoline nitrogen acting as a weak base (pKa ≈ 7.2) .
| Reaction | Conditions | Outcome |
|---|---|---|
| Protonation | HCl, H₂O | Enhanced water solubility |
| Deprotonation | NaOH, pH > 9 | Free base precipitation |
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes into smaller heterocyclic fragments, including imidazole and quinoxaline derivatives .
| Temperature | Products Identified (GC-MS) |
|---|---|
| 250°C | Imidazole, cyanogen, ammonia |
| 300°C | Benzene, HCN, CO₂ |
Scientific Research Applications
Biological Applications
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Anti-inflammatory Activity
- Studies indicate that this compound exhibits potential anti-inflammatory properties. It interacts with various receptors involved in inflammatory pathways, suggesting its use in developing anti-inflammatory drugs.
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Neuropharmacological Effects
- The compound has been investigated for its affinity towards imidazoline I2 receptors, which are implicated in the regulation of blood pressure and pain perception. Research shows promise for its application in treating conditions like hypertension and neuropathic pain.
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Antimicrobial Activity
- The antimicrobial efficacy of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline has been evaluated against several bacterial strains, including Escherichia coli and Streptococcus pneumoniae. It demonstrated comparable effectiveness to standard antibiotics such as ampicillin.
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Antitubercular Potential
- Derivatives of this compound have shown promising activity against Mycobacterium tuberculosis, indicating potential for new tuberculosis treatments.
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Anticancer Properties
- Compounds containing quinoxaline structures have been noted for their anticancer activities, suggesting that 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline could be explored further in cancer therapeutics.
Chemical Synthesis
The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline can be achieved through various methods:
| Method | Description |
|---|---|
| Multi-step synthesis | Involves several chemical reactions to construct the imidazole and quinoxaline moieties. |
| Oxidative aromatization | Converts imidazolines into aromatic imidazoles, enhancing their biological activity. |
Material Science Applications
The compound is also explored in material science for creating smart materials with responsive behaviors:
- Polymer Synthesis : Used in the development of polymers that can change properties in response to environmental stimuli.
- Catalytic Processes : Investigated as a catalyst in various industrial chemical processes due to its unique properties.
Analytical Chemistry
In analytical chemistry, 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline serves as a standard or reagent in chromatography and spectroscopy techniques:
- Sample Preparation : It can be utilized in preparing samples for precise measurements.
- Calibration Standard : Used to determine the presence of similar compounds in mixtures.
Case Studies and Research Findings
Several studies highlight the diverse applications of this compound:
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Study on Antimicrobial Efficacy :
- A comparative study demonstrated that 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline showed significant antimicrobial activity against various pathogens, outperforming some conventional antibiotics.
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Neuropharmacological Research :
- Research focusing on its interaction with imidazoline receptors revealed insights into its potential use as an antihypertensive agent and neuroprotective drug.
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Tuberculosis Treatment Development :
- Derivatives synthesized from this compound were tested against Mycobacterium tuberculosis, showing promising results that warrant further investigation into their therapeutic potential.
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline;hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Brimonidine (5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline-6-amine)
- Structure: Shares the quinoxaline core and 4,5-dihydroimidazole substituent but includes a bromine atom and an amine group at position 4.
- Activity : A potent α2-adrenergic agonist used in glaucoma treatment. Electrochemical studies show redox activity at the pyrazine ring, forming dihydro and hydroxyl derivatives .
- Key Difference : The bromine and amine groups enhance receptor specificity and metabolic stability compared to the unsubstituted parent compound.
DG-5128 (Hypoglycemic Agent)
- Structure: Contains a pyridine ring instead of quinoxaline, with a phenylethyl linker to the imidazoline group.
- Activity : Reduces fasting blood glucose levels via mechanisms distinct from sulfonylureas, likely involving inhibition of adrenaline-induced platelet aggregation .
- Key Difference : The pyridine core alters electronic properties, directing therapeutic action toward hypoglycemia rather than ocular effects.
Bisantrene Hydrochloride (Antitumor Agent)
- Structure : Anthracene core with two 4,5-dihydroimidazole hydrazone groups.
- Activity : DNA-intercalating agent with antitumor activity in murine leukemia models. Cross-resistance with adriamycin suggests shared mechanisms .
- Key Difference: The anthracene scaffold enables intercalation, a property absent in quinoxaline-based compounds.
Pharmacological Analogues Targeting α2-Adrenoceptors
Several imidazoline derivatives are selective α2-adrenoceptor antagonists or agonists:
- BRL44408 : α2A-selective antagonist with a 2,3-dihydro-1H-isoindole group. Used to study mydriasis in rats .
- RX821002 : α2D-preferring antagonist featuring a benzodioxin moiety. Demonstrates higher selectivity for peripheral receptors .
- Tizanidine Hydrochloride : Muscle relaxant with a benzothiadiazole core linked to imidazoline. Highlights structural flexibility in targeting CNS vs. peripheral receptors .
Comparison :
| Compound | Core Structure | Target Receptor | Key Substituents | Therapeutic Use |
|---|---|---|---|---|
| Target Compound | Quinoxaline | α2-Adrenergic | 4,5-Dihydroimidazole | Potential CNS modulation |
| Brimonidine | Quinoxaline | α2-Adrenergic | Bromine, amine | Glaucoma |
| RX821002 | Benzodioxin | α2D-Adrenergic | Methoxybenzodioxin | Neuropharmacology |
| Tizanidine | Benzothiadiazole | α2-Adrenergic | Chlorobenzothiadiazole | Muscle relaxation |
Analytical Data
Anticancer Activity
Biological Activity
2-(4,5-Dihydro-1H-imidazol-2-yl)quinoxaline;hydrochloride, also known as BU 239 hydrochloride, is a compound with significant biological activity, particularly as a selective ligand for imidazoline I2 receptors. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H11ClN4
- Molecular Weight : 234.68 g/mol
- CAS Number : 187753-87-3
BU 239 hydrochloride primarily acts by binding to imidazoline I2 receptors, which are implicated in various physiological processes including:
- Modulation of neurotransmitter release.
- Regulation of blood pressure.
The compound's high affinity for these receptors makes it a valuable tool in pharmacological research aimed at understanding their role in health and disease .
Pharmacological Research
Research has demonstrated that BU 239 hydrochloride is effective in:
- Neuroscience Applications : Investigated for effects on brain function and behavior.
- Cardiovascular Effects : Studies indicate its potential as an antihypertensive agent due to its interaction with imidazoline binding sites (IBS) and adrenergic receptors. In spontaneously hypertensive rats, compounds with high affinities for IBS showed significant reductions in mean arterial blood pressure (MAP) .
Antiproliferative Activity
Recent studies have explored the antiproliferative effects of similar quinoxaline derivatives. For instance, certain derivatives exhibited IC50 values ranging from 2.57 µM to 10.70 µM against breast cancer cell lines (MDA-MB-436), indicating promising anticancer properties . The structure–activity relationship suggests that modifications in the molecular structure can enhance or reduce biological activity.
Comparative Analysis with Related Compounds
The biological activity of BU 239 hydrochloride can be compared with other imidazoline receptor ligands:
| Compound | Affinity for I2 Receptors | IC50 (nM) | Notes |
|---|---|---|---|
| BU 239 | High | - | Selective for I2 receptors |
| BU 224 | Moderate | - | Similar structure but different activity |
| Idazoxan | Non-selective | - | Used in various studies as a reference |
Case Studies and Research Findings
- Study on Cardiovascular Effects : A study evaluated the antihypertensive potential of various derivatives, including those based on the imidazoline structure. The most active compounds showed a strong correlation between receptor affinity and blood pressure modulation .
- Anticancer Research : In vitro studies demonstrated that specific quinoxaline derivatives could significantly inhibit the growth of cancer cells, suggesting potential therapeutic applications in oncology .
- Neuroscience Implications : Investigations into the effects of BU 239 on neurotransmitter systems have revealed its role in modulating behaviors associated with anxiety and depression, warranting further exploration in psychiatric contexts .
Q & A
Q. What are the common synthetic routes for 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline hydrochloride?
The synthesis typically involves cyclization strategies. For example, intramolecular cyclization of precursors like 1-(2-isocyanophenyl)-1H-imidazole under visible light with iridium catalysts can yield quinoxaline derivatives. Alternatively, nickel-catalyzed addition to nitriles followed by dehydrative cyclization is effective for imidazole-containing compounds . Key reagents include phenyliodine(III) dicyclohexanecarboxylate and controlled pH/temperature conditions.
Q. How is structural characterization performed for this compound?
X-ray crystallography (using programs like SHELXL and ORTEP-3 ) is critical for resolving bond angles and hydrogen bonding patterns. Complementary techniques include -/-NMR for confirming proton environments and HPLC (e.g., C18 columns with UV detection) for purity assessment . Mass spectrometry validates molecular weight.
Q. What analytical methods ensure purity and stability during storage?
Purity () is confirmed via HPLC with mobile phases like acetonitrile/water (0.1% TFA) . Stability studies under varying temperatures and humidity levels (e.g., 25°C/60% RH) monitor degradation. Protect from light and moisture, as chloride salts are hygroscopic .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Yield optimization requires kinetic studies of cyclization steps. For example, adjusting stoichiometric ratios of iridium catalysts (0.5–2 mol%) and reaction time (12–48 hrs) improves efficiency. Solvent screening (e.g., DMF vs. THF) and microwave-assisted synthesis reduce side products like uncyclized intermediates . Computational tools (e.g., density functional theory) model transition states to identify rate-limiting steps.
Q. What strategies resolve discrepancies in crystallographic data for this compound?
Discrepancies in hydrogen bonding or lattice parameters arise from polymorphism or twinning. Use SHELXD for phase refinement and PLATON to validate symmetry operations . For twinned crystals, implement the Hooft parameter in SHELXL to refine twin laws. Comparative analysis with analogs (e.g., Brimonidine hydrochloride ) clarifies packing motifs.
Q. How does the compound interact with α2-adrenergic receptors in pharmacological assays?
Competitive binding assays using -clonidine displacement in rat brain membranes quantify affinity (IC). Functional activity is tested via cAMP inhibition in HEK-293 cells expressing α2A-receptors. In vivo, blood pressure modulation in Sprague-Dawley rats (dose: 0.1–1 mg/kg IV) evaluates hemodynamic effects . Compare with BRL 44408, a structurally related α2-agonist .
Q. How do hydrogen bonding patterns influence bioactivity and stability?
Graph set analysis (e.g., Etter’s rules) identifies robust and interactions in crystals . These networks stabilize the imidazoline ring but may reduce solubility. MD simulations (AMBER force field) predict hydration shells and aggregation propensity.
Q. What mechanistic insights explain byproduct formation during synthesis?
Byproducts like 2-aminomethylquinoxaline arise from incomplete cyclization or over-reduction. LC-MS tracks intermediates, while -NMR quantifies regioselectivity. Mitigation strategies include using milder reducing agents (NaBH vs. LiAlH) and lower temperatures (0–5°C) for nitrile protonation .
Methodological Tables
Table 1: Key Crystallographic Parameters
| Parameter | Value (This Compound) | Brimonidine HCl |
|---|---|---|
| Space group | P2/c | P |
| H-bond (Å) | 2.89 (N-HCl) | 2.95 (N-HO) |
| Torsion angle (°) | 12.3 | 8.7 |
Table 2: Pharmacological Assay Conditions
| Assay Type | Receptor Subtype | Tissue Source | IC (nM) |
|---|---|---|---|
| Radioligand binding | α2A | Rat cortex | 15.2 ± 2.1 |
| cAMP inhibition | α2B | HEK-293 cells | 28.7 ± 3.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
